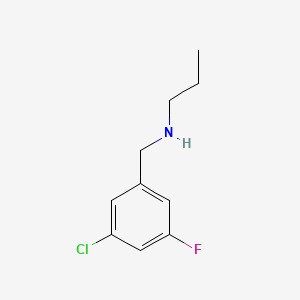

Benzenemethanamine, 3-chloro-5-fluoro-N-propyl-

Beschreibung

Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- is an aromatic amine derivative with a benzene ring substituted by chlorine (position 3), fluorine (position 5), and an aminomethyl group (-CH₂NH-) where the nitrogen is further substituted with a propyl group.

Eigenschaften

CAS-Nummer |

90390-36-6 |

|---|---|

Molekularformel |

C10H13ClFN |

Molekulargewicht |

201.67 g/mol |

IUPAC-Name |

N-[(3-chloro-5-fluorophenyl)methyl]propan-1-amine |

InChI |

InChI=1S/C10H13ClFN/c1-2-3-13-7-8-4-9(11)6-10(12)5-8/h4-6,13H,2-3,7H2,1H3 |

InChI-Schlüssel |

PHBRVPWSAOFHSN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNCC1=CC(=CC(=C1)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Chlor-5-Fluor-N-Propyl-Benzyl-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beginnt mit der Halogenierung von Benzol, um die Chlor- und Fluor-Substituenten einzuführen. Diesem Schritt folgt die Einführung der Benzyl-amin-Gruppe durch eine nucleophile Substitutionsreaktion. Der letzte Schritt beinhaltet die Alkylierung der Amin-Gruppe mit einem Propyl-halogenid unter basischen Bedingungen, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von 3-Chlor-5-Fluor-N-Propyl-Benzyl-amin die Verwendung von kontinuierlichen Durchflussreaktoren beinhalten, um eine präzise Steuerung der Reaktionsbedingungen zu gewährleisten und Ausbeute und Reinheit zu verbessern. Katalysatoren und Lösungsmittel werden sorgfältig ausgewählt, um die Reaktionswirksamkeit zu optimieren und Nebenprodukte zu minimieren.

Arten von Reaktionen:

Oxidation: 3-Chlor-5-Fluor-N-Propyl-Benzyl-amin kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung entsprechender Nitro- oder Carbonsäurederivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators durchgeführt werden, wobei die Verbindung in ihre entsprechenden Amin- oder Alkoholderivate umgewandelt wird.

Substitution: Die Verbindung kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen die Chlor- und Fluoratome unter geeigneten Bedingungen durch andere Substituenten ersetzt werden können.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Wasserstoffgas mit einem Palladium- oder Platinkatalysator.

Substitution: Halogenierungsmittel, Nucleophile, saure oder basische Bedingungen.

Hauptprodukte:

Oxidation: Nitroderivate, Carbonsäuren.

Reduktion: Aminderivate, Alkoholderivate.

Substitution: Verschiedene substituierte Benzyl-amine, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

3-Chlor-5-Fluor-N-Propyl-Benzyl-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Es dient als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien.

Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivität, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Wird für seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Therapeutika, die auf bestimmte biologische Pfade abzielen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet, darunter Polymere und Harze.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-5-Fluor-N-Propyl-Benzyl-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Das Vorhandensein von Chlor- und Fluoratomen kann die Fähigkeit der Verbindung verbessern, Zellmembranen zu durchdringen und mit intrazellulären Zielstrukturen zu interagieren. Die an das Stickstoffatom gebundene Propyl-Gruppe kann die pharmakokinetischen Eigenschaften der Verbindung beeinflussen, wie z. B. Absorption, Verteilung, Metabolismus und Ausscheidung.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The propyl group attached to the nitrogen atom can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Benzenemethanamine, 3-fluoro

- Structure: Benzene ring with a fluorine substituent (position 3) and an unsubstituted aminomethyl group (-CH₂NH₂).

- Key Differences : Lacks chlorine at position 5 and the N-propyl group.

- Properties : The absence of chlorine and alkylation reduces lipophilicity compared to the target compound. Fluorine’s electron-withdrawing effect may enhance ring stability but reduce nucleophilic reactivity at the amine. NIST data indicate such fluorinated amines are often intermediates in drug synthesis .

Benzamide, 3-fluoro-5-nitro-N-propyl-

- Structure : Benzamide backbone with fluorine (position 3), nitro (position 5), and an N-propyl carboxamide group (-CONHCH₂CH₂CH₃).

- Key Differences: Replaces the aminomethyl group with a carboxamide and adds a nitro group.

- Properties: The nitro group increases molecular polarity (molar mass: 226.2 g/mol) and may confer explosive or oxidative reactivity. The carboxamide enhances hydrogen-bonding capacity, contrasting with the amine’s basicity in the target compound.

N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)

- Structure: Cyclopropane-carboxamide linked to a 3-chlorophenyl group and a tetrahydrofuranone ring.

- Key Differences : Larger heterocyclic framework and carboxamide functionality versus the simpler benzene-amine structure.

- Properties: Used as a pesticide, its chlorine substituent contributes to bioactivity, while the furanone ring enhances metabolic stability. The target compound’s N-propyl group may similarly improve lipid solubility for membrane penetration .

Benzenemethanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride

- Structure : Quaternary ammonium salt with a chloro-hydroxypropyl substituent on the benzylamine.

- Key Differences : Charged ammonium group and additional hydroxyl and chloroalkyl chains.

- Properties : The quaternary nitrogen increases water solubility, while the chloro-hydroxypropyl chain may enhance surfactant-like behavior. This contrasts with the neutral, lipophilic N-propyl group in the target compound, which would favor different applications (e.g., agrochemicals vs. surfactants) .

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Effects : Chlorine and fluorine in the target compound likely enhance electronegativity and metabolic resistance, similar to cyprofuram’s pesticidal activity . The N-propyl group increases lipophilicity, favoring membrane permeability in biological systems.

- Synthetic Pathways : Analogous compounds (e.g., –5) suggest halogenated benzamines are synthesized via amination or alkylation of halogenated benzene precursors.

Biologische Aktivität

Benzenemethanamine, specifically the derivative 3-chloro-5-fluoro-N-propyl-, is an organic compound with potential biological activities that merit detailed exploration. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- has a molecular formula of and features a benzene ring substituted with chlorine at the 3-position and fluorine at the 5-position, along with a propyl group attached to the amine. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter biochemical pathways crucial for various physiological processes.

- Receptor Binding : It may bind to specific receptors, modulating their activity. This interaction is significant in therapeutic contexts where receptor modulation can lead to desired physiological effects.

- Signal Transduction : The compound influences signal transduction pathways, potentially leading to various cellular responses that are critical in both health and disease states.

Biological Activity Overview

Research indicates that benzenemethanamine derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Some studies suggest that compounds similar to benzenemethanamine may exhibit cytotoxic effects against cancer cell lines. For instance, structural modifications, such as the introduction of fluorine or chlorine atoms, have been associated with enhanced anticancer activity .

- Neuropharmacological Effects : The compound may affect neurotransmitter systems, thereby influencing mood and behavior. Its structural similarities to known psychoactive compounds suggest potential applications in treating neurological disorders .

Case Study 1: Anticancer Activity

A study explored the structure-activity relationship (SAR) of benzenemethanamine derivatives in cancer therapy. It was found that specific substitutions on the benzene ring significantly enhanced cytotoxicity against non-small cell lung cancer (NSCLC) cells. Compounds with fluorine at specific positions exhibited increased potency compared to their counterparts without such substitutions .

Case Study 2: Neuropharmacological Effects

Another research effort investigated the effects of similar compounds on serotonin receptors. The results indicated that certain derivatives could act as selective serotonin reuptake inhibitors (SSRIs), suggesting their potential use in treating depression and anxiety disorders .

Comparative Analysis of Related Compounds

To better understand the unique properties of benzenemethanamine, 3-chloro-5-fluoro-N-propyl-, it is useful to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzenemethanamine | Basic structure without halogen substitutions | Limited biological activity |

| 3-Chlorobenzylamine | Chlorine substitution only | Moderate enzyme inhibition |

| 3-Chloro-5-fluorobenzylamine | Chlorine and fluorine substitutions | Enhanced anticancer properties |

| Benzenemethanamine, N-propyl | Propyl group addition | Potential neuropharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.